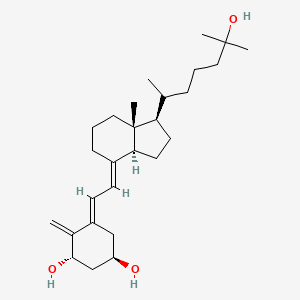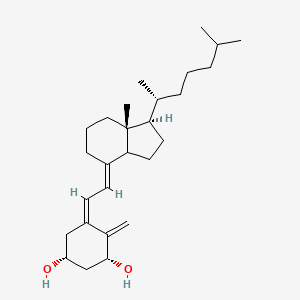
Calcitriol Impurities A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcitriol Impurities A, also known as trans-Calcitriol, is a specific impurity found in calcitriol, the active form of vitamin D3. Calcitriol is crucial for calcium and phosphate homeostasis in the body and is used to treat conditions like hyperparathyroidism and metabolic bone disease. Impurities in calcitriol, such as this compound, are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Calcitriol Impurities A involves multiple steps, starting from the precursor compounds. One common method involves the selective hydroxylation of alfacalcidol using peroxygenase enzymes. This enzymatic reaction is highly selective and yields a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar enzymatic methods. The process is optimized for high yield and purity, ensuring that the impurity can be effectively separated and quantified from the main product .
Análisis De Reacciones Químicas
Types of Reactions: Calcitriol Impurities A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form different oxidation states.
Reduction: The double bonds in the structure can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Calcitriol Impurities A has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of calcitriol-based medications
Biological Studies: Helps in understanding the metabolism and biological effects of calcitriol and its impurities.
Medical Research: Investigated for its potential effects on calcium and phosphate homeostasis and its role in treating bone diseases.
Industrial Applications: Used in the synthesis of other vitamin D analogs and derivatives.
Mecanismo De Acción
The mechanism of action of Calcitriol Impurities A involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction affects the absorption of calcium and phosphate from the gastrointestinal tract, reabsorption in the kidneys, and release from bones .
Comparación Con Compuestos Similares
Calcitriol: The active form of vitamin D3, used in the treatment of various bone diseases.
Calcifediol: The immediate precursor of calcitriol, also involved in calcium and phosphate homeostasis.
Alfacalcidol: A synthetic analog of vitamin D, used in the treatment of bone disorders
Uniqueness: Calcitriol Impurities A is unique due to its specific structure and the role it plays as an impurity in calcitriol. Its identification and quantification are crucial for ensuring the safety and efficacy of calcitriol-based medications .
Propiedades
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18?,22-,23-,24+,25+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-JJKANWFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![S-[[(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B8071338.png)
![(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B8071346.png)




![(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8071377.png)
![((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol](/img/structure/B8071391.png)





![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)
